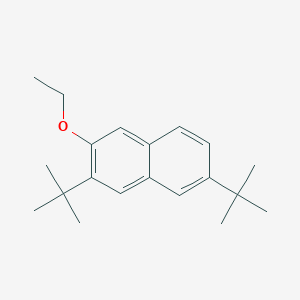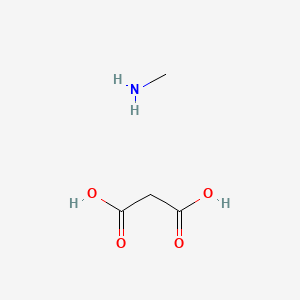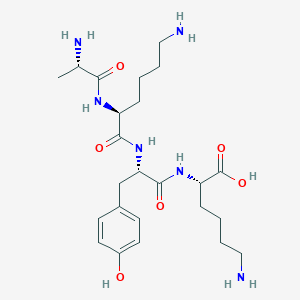![molecular formula C36H53NSi2 B12573061 9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole CAS No. 197860-65-4](/img/structure/B12573061.png)
9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their excellent hole-transport properties. This particular compound is characterized by the presence of tetradecyl and trimethylsilyl groups, which enhance its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole typically involves the following steps:
Formation of Trimethylsilylacetylene: This is achieved by reacting acetylene with trimethylsilyl chloride in the presence of a Grignard reagent.
Coupling Reaction: The trimethylsilylacetylene is then coupled with a carbazole derivative using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of Tetradecyl Group: The tetradecyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Carbazole derivatives with various functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Used in similar synthetic applications but lacks the tetradecyl group.
1,3,6,8-Tetrakis[(trimethylsilyl)ethynyl]pyrene: Another compound with trimethylsilyl groups, used as a fluorescent sensor.
Propiedades
Número CAS |
197860-65-4 |
|---|---|
Fórmula molecular |
C36H53NSi2 |
Peso molecular |
556.0 g/mol |
Nombre IUPAC |
trimethyl-[2-[9-tetradecyl-6-(2-trimethylsilylethynyl)carbazol-3-yl]ethynyl]silane |
InChI |
InChI=1S/C36H53NSi2/c1-8-9-10-11-12-13-14-15-16-17-18-19-26-37-35-22-20-31(24-27-38(2,3)4)29-33(35)34-30-32(21-23-36(34)37)25-28-39(5,6)7/h20-23,29-30H,8-19,26H2,1-7H3 |
Clave InChI |
VICQHKPHJDMRIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)C#C[Si](C)(C)C)C3=C1C=CC(=C3)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)


![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)

